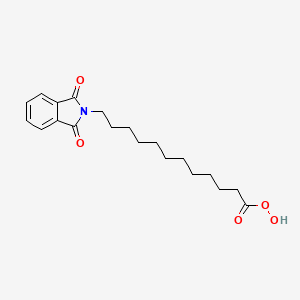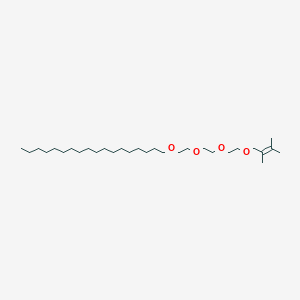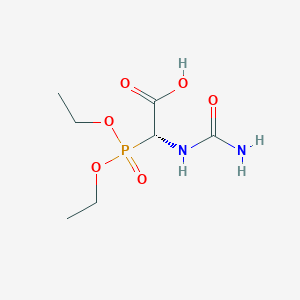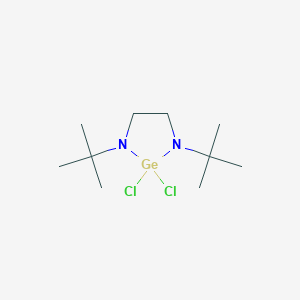
12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid: is an organic compound that belongs to the class of peroxo acids It is characterized by the presence of a peroxo group (-OOH) attached to a dodecane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid can be achieved through a multi-step process:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Dodecane Chain: The next step involves the attachment of a dodecane chain to the isoindoline moiety. This can be done through a nucleophilic substitution reaction using a dodecane halide (e.g., dodecyl bromide) in the presence of a base.
Introduction of the Peroxo Group: The final step involves the introduction of the peroxo group. This can be achieved by the oxidation of the terminal alkyl group using hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Industrial Production Methods: Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The peroxo group in 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid makes it a strong oxidizing agent. It can undergo oxidation reactions with various organic substrates, converting them into their corresponding oxides.
Reduction: Under certain conditions, the peroxo group can be reduced to a hydroxyl group, resulting in the formation of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dodecane chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic peroxides, and catalysts such as molybdenum or tungsten.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of the substrates.
Reduction: 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecanol.
Substitution: Various substituted dodecane derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an oxidizing agent in various organic reactions.
Catalysis: Potential use as a catalyst in oxidation reactions.
Biology:
Antimicrobial Activity: Potential antimicrobial properties due to its oxidizing nature.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Polymer Production: Used in the production of polymers and resins.
Textile Industry: Potential use as a bleaching agent.
作用機序
The mechanism of action of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxo group can transfer oxygen atoms to various substrates, leading to their oxidation. This process involves the formation of reactive oxygen species, which can interact with molecular targets such as proteins, nucleic acids, and lipids, leading to their modification or degradation.
類似化合物との比較
Phthalic Anhydride: Used in the synthesis of the isoindoline moiety.
Dodecane: The alkyl chain component.
Hydrogen Peroxide: A common oxidizing agent.
Uniqueness: 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid is unique due to its combination of a peroxo group with a long alkyl chain and an isoindoline moiety
特性
CAS番号 |
143205-48-5 |
|---|---|
分子式 |
C20H27NO5 |
分子量 |
361.4 g/mol |
IUPAC名 |
12-(1,3-dioxoisoindol-2-yl)dodecaneperoxoic acid |
InChI |
InChI=1S/C20H27NO5/c22-18(26-25)14-8-6-4-2-1-3-5-7-11-15-21-19(23)16-12-9-10-13-17(16)20(21)24/h9-10,12-13,25H,1-8,11,14-15H2 |
InChIキー |
BAWKIAMMNUPMBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCC(=O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)

![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)


